The Core Mechanism of Sulfane Sulfur Probe 4 (SSP4): A Technical Guide
The Core Mechanism of Sulfane Sulfur Probe 4 (SSP4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Sulfane Sulfur Probe 4 (SSP4), a widely utilized fluorescent probe for the detection and quantification of sulfane sulfurs. Sulfane sulfurs, which include species like persulfides (RSSH), polysulfides (RSSnR), and hydrogen polysulfides (H2Sn), are increasingly recognized as critical players in redox signaling and cellular physiology. Understanding the precise mechanism of SSP4 is paramount for its effective application in research and drug development.
The "Turn-On" Fluorescent Sensing Mechanism
Sulfane Sulfur Probe 4 (SSP4) is an ingeniously designed molecule that remains non-fluorescent in its native state. Its core structure is based on a fluorescein (B123965) scaffold, where the hydroxyl groups are masked by thiosalicyl moieties. This masking effectively quenches the fluorescence of the core fluorophore.
The detection mechanism is initiated by a nucleophilic reaction with sulfane sulfur species.[1] The sulfane sulfur attacks the electrophilic sulfur atoms of the thiosalicyl groups, leading to the cleavage of these masking units. This cleavage releases the unmasked fluorescein, which is a highly fluorescent molecule, resulting in a significant "turn-on" fluorescent signal.[2][3] The byproducts of this reaction are two molecules of 1,2-benzodithiol-3-one.[1] This reaction is highly selective for sulfane sulfurs, making SSP4 a valuable tool for their specific detection.[4]
Quantitative Data and Performance Characteristics
The performance of SSP4 is characterized by its high sensitivity and selectivity, along with specific spectral properties. The following tables summarize the key quantitative data for SSP4.
Table 1: Spectroscopic and Physicochemical Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~482-494 nm | [1][5][6] |
| Emission Maximum (λem) | ~515 nm | [1][5][6] |
| Molecular Weight | 604.65 g/mol | [2] |
| Appearance | White solid | [7] |
| Solvent for Stock Solution | DMSO | [7][8] |
Table 2: Performance and Selectivity
| Parameter | Details | Reference |
| Optimal pH | pH 7.4 (Physiological Buffer) | [4] |
| Reaction Time | Fluorescence reaches a plateau at ~45 minutes. | [4] |
| High Selectivity | No significant reaction with other biological sulfur species (cysteine, glutathione, H2S, etc.) or other amino acids and metal ions (Fe2+, Fe3+, Mg2+, Ca2+, Zn2+). | [4][6] |
| High Sensitivity | Generates a strong fluorescent signal even at low concentrations in the presence of sulfane sulfurs. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments using SSP4.
In Vitro Detection of Sulfane Sulfurs
This protocol is designed for the detection of sulfane sulfurs in a buffered solution.
-
Reagent Preparation :
-
Experimental Procedure :
-
In a microplate, add the sulfane sulfur donor to the working buffer to achieve the desired final concentration (e.g., 0.5-50 µM).[4]
-
Add the SSP4 stock solution to a final concentration of 5 µM.[4]
-
Incubate the mixture at room temperature for 30-45 minutes, protected from light.[4][9]
-
Measure the fluorescence intensity using a microplate reader with excitation at ~482 nm and emission at ~515 nm.[9]
-
Detection of Protein Persulfidation
This protocol provides a general method for detecting S-persulfidation on proteins.
-
Reagent Preparation :
-
Experimental Procedure :
-
Incubate the protein with the persulfidating agent for a specified time to induce persulfidation.
-
Remove the excess persulfidating agent using a desalting column.[11]
-
Add SSP4 to the persulfidated protein solution to a final concentration of 5-20 µM.
-
Incubate for 45 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity (λex=~482 nm, λem=~515 nm).
-
Cellular Imaging of Endogenous and Exogenous Sulfane Sulfurs
This protocol outlines the steps for visualizing sulfane sulfurs in living cells.
-
Cell Culture and Preparation :
-
Probe Loading :
-
Washing and Imaging :
-
Discard the supernatant and wash the cells twice with PBS.[9]
-
Add PBS to the cells.[9]
-
For exogenous detection, add the sulfane sulfur donor (e.g., 50 µM Na2S2) and incubate for another 20 minutes before washing and imaging.[4]
-
Analyze the cells under a fluorescence microscope using appropriate filters for fluorescein.[4]
-
Role in Signaling Pathways
Sulfane sulfurs are now understood to be key signaling molecules, often involved in the post-translational modification of proteins through S-sulfhydration (also known as S-persulfidation).[12] This modification can alter protein function and is implicated in various physiological and pathological processes. SSP4 is a crucial tool for elucidating these pathways by allowing for the direct visualization and quantification of the sulfane sulfur pools that lead to S-sulfhydration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biosulfur Analysis -SulfoBiotics- SSP4 | CAS 1810731-98-6 Dojindo [dojindo.com]
- 3. dojindo.co.jp [dojindo.co.jp]
- 4. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. dojindo.co.jp [dojindo.co.jp]
- 9. -SulfoBiotics- SSP4 SB10 manual | DOJINDO [dojindo.com]
- 10. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel S-sulfhydrated human serum albumin preparation suppresses melanin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
